Journal Name:Faraday Discussions
Journal ISSN:1359-6640
IF:4.394
Journal Website:https://www.rsc.org/journals-books-databases/about-journals/faraday-discussions/
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:172
Publishing Cycle:
OA or Not:Not
Simultaneous quantification of ferrous gluconate and calcium gluconate in foods using liquid chromatography–tandem mass spectrometry (LC–MS/MS)
Faraday Discussions ( IF 4.394 ) Pub Date: 2023-05-27 , DOI: 10.1186/s13765-023-00790-6
Ferrous gluconate and calcium gluconate are used as food acidity regulators in South Korea, Japan, the European Union (EU), and other countries. A simultaneous analytical method was developed to quantify ferrous gluconate and calcium gluconate in food using ultra-performance liquid chromatography–tandem mass spectrometry. The limits of detection and quantification of ferrous gluconate were 1.1 and 3.5 mg/kg, respectively, while those of calcium gluconate were 1.4 and 4.8 mg/kg, respectively. The recoveries of ferrous gluconate from processed olives were in the range of 97.7–109.7%, while those of calcium gluconate from beverages were in the range of 94.3–110.8%. The developed simultaneous analytical method was applied to real samples from South Korea, which found ferrous gluconate concentrations of 0.031–0.065 g/kg in processed olives and calcium gluconate concentrations of 3.8–7.8 g/kg in beverages.
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Improved quantification of catechin and epicatechin in red rice (Oryza sativa L.) using stable isotope dilution liquid chromatography-mass spectrometry
Faraday Discussions ( IF 4.394 ) Pub Date: 2022-12-19 , DOI: 10.1186/s13765-022-00754-2
Epimerization can change the catechin content and composition of samples during extraction and analytical analyses. To control the effect of epimerization, we developed a novel and stable isotope dilution liquid chromatography-mass spectrometry (LC–MS) method using catechin-2,3,4-13C3 and epicatechin-2,3,4-13C3 as stable-isotope-labeled internal standards (SIL-ISs). When the SIL-ISs were used, the catechin and epicatechin contents were stable (104–109% and 100–109% of the initial concentration, respectively) despite long storage times. In contrast, when L-2-chlorophenylalanine was used as an internal standard, catechin and epicatechin concentrations of 88–97% and 164–277% of the initial concentration, respectively, were obtained after long storage times. Furthermore, the least significant epimerization effect and highest extractability were observed when extraction was performed at 70 ℃ for 30 min. The recoveries for red rice using the developed isotope dilution LC–MS method at two different concentrations were between 100.72 and 118.67%, with relative standard deviations less than 3.67%.
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Identification of 7-hydroxyindole as an alternative substrate of MauG by in silico and in vitro analysis
Faraday Discussions ( IF 4.394 ) Pub Date: 2023-05-03 , DOI: 10.1186/s13765-023-00781-7
MauG catalyzes the six-electron oxidation of pre-tryptophan tryptophylquinone (preTTQ) cofactor in methylamine dehydrogenase (MADH) to form mature tryptophan tryptophylquinone (TTQ) via long-range electron transfer. To identify alternative substrates for MauG, docking models for 10 tryptophan-like compounds were constructed using Autodock Vina. These demonstrated spontaneous binding to the preTTQ binding site of MauG, with hydroxyindoles most frequently sharing the natural substrate binding site of MauG. To confirm the result of in silico analysis, 7-hydroxyindole was reacted with bis-FeIV of MauG. The spectroscopic change, representing the reactivity of MauG, revealed the highly increased reaction rate (k3) toward 7-hydroxyindole, suggesting that bis-FeIV MauG extracted an electron from the 7-hydroxyindole and then oxidized to di-ferric MauG.
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Circular RNA pyridoxal kinase (circPDXK) involves in the progression of ovarian cancer and glycolysis via regulating miR-654-3p and hexokinase II
Faraday Discussions ( IF 4.394 ) Pub Date: 2022-12-06 , DOI: 10.1186/s13765-022-00747-1
Circular RNA pyridoxal kinase (circPDXK; hsa_circ_0061893) is newly identified to be aberrantly expressed in ovarian cancer (OVCA); however, its functional role in OVCA cells remains to be expounded. Real-time quantitative polymerase chain reaction, western blotting, and immunohistochemistry quantified RNA and protein expression levels. MiRNA binding site prediction tools predicted direct interaction between two RNAs, and dual-luciferase reporter and RNA immunoprecipitation assays further confirmed that prediction. Cell-counting kit-8, colony formation, and 5-ethynyl-2ʹ-deoxyuridine assays measured cell growth; nude mice xenograft tumor experiment detected tumor growth. Transwell and Annexin V-fluorescein isothiocyanate/propidium iodide staining assays evaluated cell motility and apoptosis. Glycolysis process was determined by glucose uptake, lactate, and ATP assay kits. CircPDXK is highly expressed in OVCA patients’ tumor tissues and cells, concomitant with microRNA (miR)-654-3p downregulation and hexokinase II (HK2) upregulation. RNA interference of circPDXK could restrain cell viability, colony formation, DNA synthesis, migration, invasion, and glycolysis of OVCA cells, but also retard xenograft tumor growth. Allied with those are higher apoptosis rate, elevated Bax and E-cadherin levels, and depressed ki67 and HK2 levels. Compared to circPDXK inhibition, restoration of miR-654-3p functions analogical effects in OVCA cells in vitro. Mechanistically, there are direct interactions between miR-654-3p and circPDXK or HK2; moreover, miR-654-3p inhibition could weaken the functional roles of circPDXK interference in OVCA cells, and either HK2 ectopic expression abrogates the effects of miR-654-3p overexpression. CircPDXK/miR-654-3p/HK2 axis could be a novel molecular mechanism of OVCA progression and glycolysis, and targeting circPDXK might overcome OVCA.
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Antimicrobial photodynamic therapy with Ligularia fischeri against methicillin-resistant Staphylococcus aureus infection in Caenorhabditis elegans model
Faraday Discussions ( IF 4.394 ) Pub Date: 2023-03-13 , DOI: 10.1186/s13765-023-00778-2
The high prevalence of methicillin-resistant Staphylococcus aureus (MRSA) infection threatens the effectiveness of current clinical settings. Antimicrobial photodynamic therapy (APDT) is a promising alternative to antibiotics for treating infections due to its low resistance. This study aimed to evaluate the antibacterial properties of APDT with L. fischeri extract (LFE) against MRSA and various skin and oral pathogens in vitro and its photopharmaceutical actions in Caenorhabditis elegans. The antimicrobial activities of APDT with LFE against pathogens were evaluated using plate counting method. The chemical profile was characterized using high-performance liquid chromatography and spectrophotometry. The growth rate assay, lifespan assay, and bacterial attachment on worms were performed to assess the therapeutics effects in C. elegans. The swab method was used for the detection of pathogens on the micropig skin surface. The APDT treatment with L. fischeri extract (LFE, 20 µg/mL) and red light (intensity of 120 W/m2) reduced 4.3–4.9 log (colony forming unit/mL) of Staphylococcus aureus, MRSA, Cutibacterium acnes, Streptococcus mutans; and 2.4 log (CFU/mL) of Candida albicans. Chemical analysis revealed that LFE enriched three active photosensitizers. APDT reduced bacterial populations on worms, recovered growth retardation, and improved lifespan in MRSA-infected C. elegans without causing severe side effects. The surface eradication of MRSA after exposure to LFE with red light was demonstrated on micropig skin. These findings highlight the significance of L. fischeri as a natural resource for the safe phototreatment of MRSA infection in the biomedical and cosmeceutical industries.
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Assessment of iridoid profiles in the growth period of aerial parts of Pseudolysimachion rotundum var. subintegrum and their antioxidant and MUC5AC inhibitory potential
Faraday Discussions ( IF 4.394 ) Pub Date: 2023-07-26 , DOI: 10.1186/s13765-023-00796-0
YPL-001 is a drug substance of Pseudolysimachion rotundum var. subintegrum and has been reported to be a potent COPD inhibitor. For the first time, this study demonstrated a correlation among the iridoid constituents, antioxidants, and MUC5AC inhibition activities in P. rotundum during different growth stages (5 to 11 weeks). Single-factor extraction was used to optimize the plant extraction conditions to maximize the major iridoid constituents (70% ethanol, 40 °C, 1 h); isolated metabolites 1–6 were identified using nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS). The contents of each metabolite and antioxidant/MUC5AC inhibition effects were markedly changed according to the growth stages, especially for catalposide (2, 5.97 → 10.99 mg/g, 1.8-fold) and isovanillyl catapol (5, 4.42 → 20.00 mg/g, 4.5-fold), which were the predominant substances in August. Our results indicated that YPL-001 could potentially contribute to enhancing the P. rotundum value in accumulated iridoids at the growth stage and the biological effect aspects to develop industrial medicinal crops.
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Chelidonic acid ameliorates atopic dermatitis symptoms through suppression the inflammatory mediators in in vivo and in vitro
Faraday Discussions ( IF 4.394 ) Pub Date: 2023-02-17 , DOI: 10.1186/s13765-022-00763-1
Chelidonic acid (CA), a γ-pyrone compound, exerts various pharmacological functions, including anti-allergic and anti-colitis activities. However, the anti-atopic effect of CA and the mechanisms involved therein are not completely understood. The aim of the present study was to elucidate whether CA modulates atopic dermatitis (AD) in vitro and in vivo. We examined the pharmacological effects of CA on compound 48/80- or histamine-induced scratching behaviors and 2, 4-dinitrochlrobenzene-induced AD-like skin lesions in mice. Additionally, we evaluated the regulatory effects of CA on the expression of tumor necrosis factor -α, interleukin-6, cyclooxygenase -2 and inducible nitric oxide synthase and activation of nuclear factor-kappa B (NF-κB) in vivo and in vitro. The results showed that CA inhibited the symptoms of AD such as itching, eczema, erythema and dryness, and decreased the serum levels of IgE and histamine in mice. The inhibition rates of IgE and histamine levels by CA (2 mg/kg) were approximately 36.21 ± 4.19% and 28.93 ± 6.16%, respectively. Moreover, CA significantly attenuated the expression of inflammatory-related genes and NF-κB activation in AD-like skin lesions and mouse peritoneal macrophages. The maximal inhibition rates of NF-κB activation by CA were approximately 42.05 ± 2.12% (in AD-like skin lesions) and 37.17 ± 6.12% (in LPS-stimulated peritoneal macrophages), respectively. These results suggest that CA may be a useful therapeutic agent for skin inflammatory condition such as AD.
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Ethnomedicine and ethnopharmacology of medicinal plants used in the treatment of diabetes mellitus in Uganda
Faraday Discussions ( IF 4.394 ) Pub Date: 2023-07-06 , DOI: 10.1186/s13765-023-00797-z
Diabetes mellitus (DM) is a global health problem owing to its high prevalence and increased morbidity and mortality. The prevalence of DM and impaired glucose tolerance in Uganda is approximately 4.1% and 6.6%, respectively. Medicinal plants are commonly used for the management of DM, especially in developing countries, such as Uganda. According to several ethnobotanical surveys conducted in Uganda, various medicinal plants are used in DM management. Meanwhile, ethnopharmacological studies have confirmed the anti-diabetic efficacy of various plants and plant-derived formulations from Uganda. However, these information remain highly fragmented without a single repository for plants used in the management and treatment of DM in Uganda, hindering further investigations. Therefore, this study aimed to comprehensively explore plants used for DM treatment in Uganda and retrieve relevant ethnopharmacological and ethnomedicinal information that can be used for DM therapy development. English peer-reviewed articles and books were searched in scientific databases, especially PubMed, Scopus, Google Scholar, Science Direct, SciFinder, and Medline, to retrieve information on medicinal plants used for DM treatment and management in Uganda. The databases were searched to obtain published literature on the anti-diabetic activities and safety of plants among the identified plants. The family name, plant parts used, anti-diabetic activities, dosage, and mechanisms of action of plant extracts were captured. In total, 46 species belonging to 26 families are used to treat DM in Uganda. Most species belonged to the Fabaceae (20%), Asteraceae (13%), and Solanaceae (7%) families. Anti-diabetic activities of 27 (59%) species have been scientifically investigated, whereas the rest have not been evaluated. This review indicated that various medicinal plants are used in the traditional treatment and management of DM across different regions in Uganda. Scientific investigations have revealed the anti-diabetic potential and safety of several of these plants. However, there is a need to validate the anti-diabetic potential of other unstudied plants. Additionally, isolating and characterizing active principles and elucidating the anti-diabetic mechanism of these plants and performing preclinical and clinical studies in the future could aid in the formulation of an effective and safe treatment for DM.
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Inhibition of monoamine oxidases by benzimidazole chalcone derivatives
Faraday Discussions ( IF 4.394 ) Pub Date: 2023-06-17 , DOI: 10.1186/s13765-023-00795-1
Ten benzimidazole chalcone derivatives were synthesized, and their monoamine oxidase (MAO) inhibitory activity was evaluated. Most compounds showed higher inhibitory activity against MAO-B than MAO-A. Compound BCH2 exhibited an IC50 value of 0.80 μM, thereby showing the most potent inhibition amongst all. In addition, BCH2 showed the highest MAO-B selectivity index (SI) with an SI value of 44.11 compared to MAO-A. Among the substituents, the halogen group showed the best MAO-B inhibition, and the ortho-position of the B ring showed better inhibitory activity than the para-site. In comparison with ortho-substituents, the inhibitory activity increased in the order, -Cl > -Br > -F > -H. BCH2 was found to be a competitive inhibitor of the enzyme with optimum inhibition kinetics, where Ki was found to be 0.25 ± 0.014 μM. In the reversibility experiment, BCH2 showed a recovery pattern after MAO-B inhibition, similar to that of lazabemide. Thus, BCH2 is a potent, reversible, and selective MAO-B inhibitor and has been suggested as a candidate for the treatment of neurological disorders.
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In vitro antibacterial, antioxidant activities, molecular docking, and ADMET analysis of phytochemicals from roots of Hydnora johannis
Faraday Discussions ( IF 4.394 ) Pub Date: 2022-11-16 , DOI: 10.1186/s13765-022-00740-8
Hydnora johannis is a medicinal plant traditionally used to treat various ailments. Chemical investigation of the dichloromethane (DCM)/methanol (MeOH) (1:1) roots extract of Hydnora johannis afforded three compounds (1–3), reported herein for the first time from the species. The structures of the isolated compounds 1–3 were elucidated using 1D and 2D NMR spectroscopic analysis and comparison with literature data. The highest zone of inhibition value was measured for DCM/MeOH extract (10.75 ± 0.25 mm) against Staphylococcus aureus at concentration of 0.25 mg/mL, promising in comparison to the standard amoxicillin (16.0 ± 0.0 mm, 0.25 mg/mL). At concentration of 0.25 mg/mL, the largest mean inhibition zone of 12.0 ± 0.0 mm was measured for compound 2 against Pseudomonas aeruginosa, comparable to the standard drug amoxicillin (16.0 ± 0.0 mm, 0.25 mg/mL). Compound 2 displayed better binding affinity with minimum binding energy of − 8.7 kcal/mol (PqsA), − 7.6 kcal/mol (DNA gyrase), and − 7.4 kcal/mol ( S aureus PK) than amoxicillin (− 7.3, − 6.1, and − 7.0 kcal/mol, respectively). This suggests that compound 2 may act as potential inhibitor of the tested bacterial proteins. Compound 1 satisfies the Lipinski’s rule of five with zero violations. Compound 2 obey the MW (452.4 g/mol) and iLogP ( 5000, Toxicity class > 5. Compound 2 demonstrated maximum scavenging activity (67.87%) with IC50 value of 0.190 µg/mL, compared to ascorbic acid (78.21%) with IC50 value of 0.014 µg/mL at concentration of 12.5 µg/mL. Overall, the in vitro antibacterial activity of the extracts and compounds, molecular docking analysis and radical scavenging activity results of the isolated compounds suggest DCM/MeOH crude extract and compound 2 are promising antibacterial agents whereas compound 2 and 3 are promising antioxidants which corroborates with the traditional uses of the roots of H. johannis.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学3区 CHEMISTRY, PHYSICAL 物理化学3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
1.30 85 Science Citation Index Science Citation Index Expanded Not
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Discussion papers General discussion